N-(4-chlorophenyl)quinolin-2-amine
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Overview
Description
N-(4-chlorophenyl)quinolin-2-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The compound this compound has a molecular formula of C15H11ClN2 and is characterized by the presence of a quinoline ring system substituted with a 4-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)quinolin-2-amine can be achieved through various synthetic routes. One common method involves the condensation of 4-chloroaniline with 2-chloroquinoline under specific reaction conditions . The reaction typically requires the use of a suitable solvent, such as anhydrous acetonitrile, and may involve the use of catalysts or reagents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)quinolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-chlorophenyl)quinolin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
N-(4-chlorophenyl)quinolin-2-amine can be compared with other similar compounds, such as:
Quinoline: The parent compound with a simpler structure and a wide range of biological activities.
2-chloroquinoline: A related compound with a chloro-substituent at the 2-position, used in similar applications.
4-aminoquinoline: Known for its antimalarial properties and used in the treatment of malaria.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H11ClN2 |
---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
N-(4-chlorophenyl)quinolin-2-amine |
InChI |
InChI=1S/C15H11ClN2/c16-12-6-8-13(9-7-12)17-15-10-5-11-3-1-2-4-14(11)18-15/h1-10H,(H,17,18) |
InChI Key |
ZHXBNPPHMUJAKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NC3=CC=C(C=C3)Cl |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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